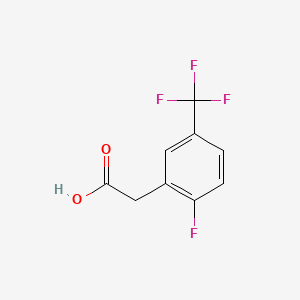

2-Fluoro-5-(trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVIPAUIJVTMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372161 | |

| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-66-7 | |

| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220227-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Technical Guide for Advanced Chemical Research

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in medicinal chemistry and drug development. The presence of both fluorine and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold.[1] This document details several robust synthetic strategies, including the hydrolysis of benzyl cyanide, Grignard reagent carboxylation, the Willgerodt-Kindler reaction, and palladium-catalyzed carbonylation. Each method is presented with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their advantages and limitations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important fluorinated aromatic compound.

Introduction

Fluorinated organic compounds have garnered significant attention in the pharmaceutical and agrochemical industries due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups.[1] this compound (CAS No. 220227-66-7) is a valuable intermediate that combines the electronic effects of a fluorine atom and a trifluoromethyl group, making it a desirable component in the design of novel therapeutic agents.[2][3] This guide provides a detailed overview of the primary synthetic routes to this compound, offering practical insights for laboratory-scale preparation.

Physicochemical and Safety Data

| Property | Value | Reference |

| CAS Number | 220227-66-7 | [2][3] |

| Molecular Formula | C₉H₆F₄O₂ | [2][3] |

| Molecular Weight | 222.14 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several established methods for preparing phenylacetic acids. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following sections provide a detailed examination of four primary synthetic pathways.

Caption: Overview of synthetic routes to the target compound.

Route 1: Hydrolysis of 2-Fluoro-5-(trifluoromethyl)benzyl Cyanide

The hydrolysis of a benzyl cyanide intermediate is a classic and reliable method for the synthesis of phenylacetic acids. This two-step approach begins with the synthesis of the benzyl cyanide followed by its hydrolysis under acidic or basic conditions.

Step 1a: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl Halide

The initial step involves the halogenation of 2-fluoro-5-(trifluoromethyl)toluene. Bromination is often preferred for its higher reactivity in the subsequent cyanation step.

Step 1b: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl Cyanide

The benzyl halide is then converted to the corresponding cyanide. This nucleophilic substitution reaction is typically carried out using a cyanide salt in a suitable solvent.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) and a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add sodium cyanide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzyl cyanide.

-

Purify the product by vacuum distillation.

Step 1c: Hydrolysis of 2-Fluoro-5-(trifluoromethyl)benzyl Cyanide

The final step is the hydrolysis of the benzyl cyanide to the carboxylic acid. Acid-catalyzed hydrolysis is often favored for its straightforward workup.[4]

-

In a round-bottom flask, combine 2-Fluoro-5-(trifluoromethyl)benzyl cyanide (1.0 eq) with a mixture of water, and concentrated sulfuric acid.[5]

-

Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and pour it onto crushed ice.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., a mixture of water and ethanol) to obtain pure this compound.

Caption: Workflow for the benzyl cyanide hydrolysis route.

Route 2: Grignard Reaction of 2-Fluoro-5-(trifluoromethyl)benzyl Bromide

The Grignard reaction provides a powerful method for carbon-carbon bond formation. In this route, a Grignard reagent is prepared from the corresponding benzyl bromide and then reacted with carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid.

Step 2a: Preparation of 2-Fluoro-5-(trifluoromethyl)benzylmagnesium Bromide

The formation of the Grignard reagent is a critical step that requires anhydrous conditions to prevent quenching of the highly reactive organometallic species.

Step 2b: Carboxylation with Carbon Dioxide

The Grignard reagent is then added to an excess of solid carbon dioxide (dry ice), which acts as the electrophile.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.[6] Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of 2-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in the same anhydrous solvent and add a small portion to the magnesium suspension to initiate the reaction. Once the reaction begins (as evidenced by gentle refluxing), add the remaining benzyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, place an excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

-

Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Caption: Workflow for the Grignard carboxylation route.

Route 3: Willgerodt-Kindler Reaction of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into the corresponding ω-arylalkanoic acid amide, which can then be hydrolyzed to the carboxylic acid.[7] This method is particularly useful when the corresponding acetophenone is readily available.

Step 3a: Thioamide Formation

The acetophenone derivative is heated with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate.

Step 3b: Hydrolysis to the Carboxylic Acid

The thioamide is then hydrolyzed under basic or acidic conditions to yield the final product.

-

Reaction Setup: In a round-bottom flask, combine 2'-Fluoro-5'-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Thioamide Formation: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 20%). Heat the mixture to reflux for an additional period to hydrolyze the thioamide intermediate.

-

Work-up and Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid. The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Route 4: Palladium-Catalyzed Carbonylation of 2-Fluoro-5-(trifluoromethyl)benzyl Halide

Palladium-catalyzed carbonylation offers a highly efficient and versatile method for the synthesis of carboxylic acids from organic halides. This reaction utilizes carbon monoxide as the carboxyl source and typically proceeds with high yields and functional group tolerance.

-

Reaction Setup: In a high-pressure autoclave, combine 2-Fluoro-5-(trifluoromethyl)benzyl chloride or bromide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (0.01-0.05 eq), a phosphine ligand like triphenylphosphine (PPh₃) or Xantphos (0.02-0.10 eq), and a suitable solvent (e.g., toluene, xylene).

-

Reaction: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-120 °C and stir for several hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.

-

Isolation and Purification: Separate the aqueous layer and acidify it with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Conclusion

The synthesis of this compound can be successfully achieved through various established synthetic methodologies. The choice of the optimal route depends on the specific requirements of the synthesis, including the availability of starting materials, scale, and equipment. The hydrolysis of the corresponding benzyl cyanide offers a classic and reliable approach. The Grignard reaction provides a powerful C-C bond-forming strategy, while the Willgerodt-Kindler reaction is a viable option if the acetophenone precursor is readily accessible. For a more modern and efficient approach, palladium-catalyzed carbonylation stands out due to its high yields and functional group tolerance. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this important fluorinated building block for applications in drug discovery and development.

References

- Adapa, S. R., & et al. (n.d.). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.

- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- PubChem. (n.d.). This compound.

- CymitQuimica. (2022, May 18). 2-Fluoro-5-(trifluoromethyl)

- MySkinRecipes. (n.d.). 2'-Fluoro-5'-(trifluoromethyl)acetophenone.

- Patsnap. (n.d.). Prepn process of 2-fluoro-5-trifluoromethyl benzyl cyanide.

- Google Patents. (n.d.). Method for synthesizing benzyl cyanide compound by using a benzyl chloride compound.

- Wikipedia. (n.d.). Willgerodt rearrangement.

- chemeurope.com. (n.d.). Willgerodt rearrangement.

- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.

- Sigma-Aldrich. (2024, November 8).

- ChemicalBook. (2025, July 19). 2-FLUORO-5-(TRIFLUOROMETHOXY)

- NIH. (n.d.). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5.

- SynArchive. (n.d.). Willgerodt-Kindler Reaction.

- Oakwood Chemical. (n.d.). 2'-Fluoro-5'-(trifluoromethyl)acetophenone.

- PubMed Central. (n.d.). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones.

- Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide.

- Quora. (2020, July 6). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?.

- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.

- Google Patents. (n.d.). Method for preparing 2,4,5-trifluorophenylacetic acid.

- Benchchem. (2025). Application Notes and Protocols: Grignard Reagent Synthesis of Neopentylbenzene.

- Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.

- Google Patents. (n.d.). Preparation method of 2, 4,5-trifluoro phenylacetic acid.

- Organic Syntheses. (n.d.). phenylacetic acid.

- BenchChem. (2025). Optimizing reaction conditions for the synthesis of substituted benzyl cyanides.

- Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).

- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- ResearchGate. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol.

- Royal Society of Chemistry. (2023, August 16). Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates.

- ACS Publications. (n.d.). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.

- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides....

- Organic Syntheses. (n.d.). Benzyl Cyanide.

- Wikipedia. (n.d.). Benzyl cyanide.

- Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid.

Sources

- 1. Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, outline robust synthetic strategies, and explore its applications in the development of novel therapeutics, grounded in field-proven insights and authoritative references.

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design.[1] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] this compound embodies these strategic advantages, presenting a versatile scaffold for the synthesis of complex and potent bioactive compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 220227-66-7 | [3] |

| Molecular Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | [4] |

Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the methylene and aromatic protons. The methylene protons (-CH₂-) adjacent to the carboxylic acid and the aromatic ring will likely appear as a singlet. The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.

-

-COOH: A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons (Ar-H): Multiplets in the range of 7.0-8.0 ppm.

-

Methylene Protons (-CH₂-): A singlet around 3.7 ppm.

The carbon NMR spectrum will be characterized by signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), the trifluoromethyl carbon, and the methylene carbon.

-

-COOH: ~175 ppm

-

Aromatic Carbons (C-F): ~160 ppm (doublet, ¹JCF ≈ 250 Hz)

-

Aromatic Carbons (C-CF₃): ~130 ppm (quartet, ²JCCF ≈ 30 Hz)

-

Aromatic Carbons (C-H): 120-140 ppm

-

-CF₃: ~124 ppm (quartet, ¹JCF ≈ 275 Hz)

-

-CH₂-: ~40 ppm

The fluorine NMR will show two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.

-

Ar-F: A multiplet around -115 ppm.

-

-CF₃: A singlet around -63 ppm.[6]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 222. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, m/z 177) and potentially the loss of a fluorine atom or HF.[7][8]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, drawing from established methodologies for the synthesis of related fluorinated phenylacetic acids.[2][9][10] A robust and scalable approach involves a Grignard reaction followed by carboxylation.

Proposed Synthetic Workflow

Sources

- 1. whitman.edu [whitman.edu]

- 2. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid [myskinrecipes.com]

- 6. colorado.edu [colorado.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 10. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS Number: 220227-66-7), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, synthesis, analytical characterization, potential mechanisms of action, and applications, with a focus on providing practical insights for professionals in research and development.

Introduction and Scientific Context

This compound belongs to a class of halogenated phenylacetic acid derivatives that are pivotal building blocks in the synthesis of complex organic molecules. The strategic incorporation of fluorine and trifluoromethyl groups onto the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make it a valuable scaffold in drug discovery programs, particularly in the development of enzyme inhibitors and modulators of signaling pathways. This guide will explore the scientific underpinnings of its utility and provide a framework for its application in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 220227-66-7 | [1][2] |

| Molecular Formula | C₉H₆F₄O₂ | [2][3] |

| Molecular Weight | 222.14 g/mol | [2][3] |

| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | [3] |

| Appearance | White to off-white solid (crystals or powder) | [1] |

| Melting Point | 104.0-113.0 °C | |

| Solubility | Insoluble in water; soluble in various organic solvents. | [4] |

| pKa | Estimated to be in the range of 3-4 due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups. |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A plausible and commonly employed strategy involves the conversion of a corresponding benzyl halide followed by carbonation. Below is a representative experimental protocol.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Benzylic Bromination

-

To a solution of 1-fluoro-4-(trifluoromethyl)benzene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-fluoro-4-(trifluoromethyl)benzene.

Step 2: Grignard Reaction and Carboxylation

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of the crude 2-bromo-1-fluoro-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reagent formation.

-

Once the Grignard reagent is formed, pour it over crushed dry ice (solid CO₂) with vigorous stirring.

-

Allow the mixture to warm to room temperature, then quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

Step 3: Work-up and Purification

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid moiety. The aromatic signals will exhibit splitting patterns consistent with the substitution on the phenyl ring, and their chemical shifts will be influenced by the electron-withdrawing fluorine and trifluoromethyl groups. The methylene protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum will show the molecular ion peak (M⁺) or the protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of 222.14 g/mol .[2][3] Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-F stretching bands for the aromatic fluorine and the trifluoromethyl group (in the region of 1000-1400 cm⁻¹).

Applications in Research and Drug Development

Rationale for Use in Medicinal Chemistry

The unique combination of a fluorine atom and a trifluoromethyl group on the phenylacetic acid scaffold imparts several desirable properties for drug candidates:

-

Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.

-

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.

-

Modulation of Acidity: The electron-withdrawing nature of the substituents increases the acidity of the carboxylic acid group, which can influence its binding to target proteins.

-

Specific Interactions: The fluorine atom can participate in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and selectivity.

Hypothesized Mechanism of Action: Enzyme Inhibition

Based on the structural features and the known activities of related fluorinated aromatic compounds, it is hypothesized that this compound may act as an inhibitor of various enzymes.

Caption: Hypothesized mechanism of action for this compound as an enzyme inhibitor.

One plausible target class is the cyclooxygenase (COX) enzymes, as many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid. The fluorinated substituents could enhance the binding affinity and selectivity for COX-1 or COX-2. Further experimental validation through in vitro enzyme assays is necessary to confirm this hypothesis and determine the IC₅₀ values.

Analytical Methods

Accurate and precise analytical methods are crucial for the quantification and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is the standard approach for the analysis of this compound.

Table: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 254 nm or 264 nm).[5] |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

-

Spill Response: In case of a spill, avoid generating dust. Use appropriate absorbent material and dispose of it as hazardous waste.[1]

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and materials science. Its unique physicochemical properties, imparted by the strategic placement of fluorine and trifluoromethyl groups, offer significant advantages in the design of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, characterization, potential applications, and safe handling. Further research into its specific biological activities and mechanisms of action will undoubtedly unlock its full potential in the development of new therapeutics and advanced materials.

References

- Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.

- PubChem. (n.d.). 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- GENERAL HPLC METHODS. (n.d.).

- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025, August 6).

- Google Patents. (n.d.). CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.

- MDPI. (n.d.). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones.

- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.

- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

- Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).

- SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column.

- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid.

- SpectraBase. (n.d.). (2-Fluorophenyl)acetic acid - Optional[MS (GC)] - Spectrum.

- National Institute of Standards and Technology. (n.d.). Fluoroacetic acid. NIST WebBook.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Organofluorine compounds often exhibit profoundly altered physicochemical and biological properties compared to their non-fluorinated analogues. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity.[1][2]

This guide provides an in-depth examination of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block that leverages the synergistic effects of both a single fluorine substituent and a trifluoromethyl group on a phenylacetic acid scaffold. We will explore its fundamental properties, present a robust synthetic pathway, and discuss its critical applications as a versatile intermediate in the development of advanced pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique potential of this fluorinated synthon.

Nomenclature, Structure, and Physicochemical Profile

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and application.

Chemical Identity

-

IUPAC Name: 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid[3]

-

Synonyms: 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetic acid

Molecular Structure

The structure combines an acetic acid moiety with a phenyl ring substituted at the 2-position with a fluorine atom and at the 5-position with a trifluoromethyl group.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of the title compound, which are critical for planning reactions, formulations, and toxicological assessments.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | PubChem[3] |

| Molecular Weight | 222.14 g/mol | PubChem[3] |

| XLogP3 (Lipophilicity) | 2.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Polar Surface Area | 37.3 Ų | PubChem[3] |

Synthesis Protocol: A Validated Laboratory Approach

The synthesis of substituted phenylacetic acids is a well-established field, yet the presence of multiple electron-withdrawing fluorine substituents requires careful selection of reagents and conditions. The following protocol describes a reliable multi-step synthesis starting from commercially available 1-fluoro-4-(trifluoromethyl)benzene. This pathway is designed for high yield and purity, incorporating self-validating checkpoints.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology

Step 1: Electrophilic Bromination of 1-Fluoro-4-(trifluoromethyl)benzene

-

Rationale: The first step involves introducing a bromine atom onto the aromatic ring, which will serve as a handle for subsequent Grignard reagent formation. The fluorine atom is an ortho-, para-director, but the bulky -CF₃ group at the para-position sterically hinders the position adjacent to it, favoring bromination at the position ortho to the fluorine atom.

-

Procedure:

-

To a stirred, cooled (0 °C) solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq).

-

Slowly add bromine (Br₂, 1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. The reaction is exothermic and will generate HBr gas, which must be neutralized with a scrubber.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Validation Checkpoint: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Upon completion, quench the reaction by carefully pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-fluoro-5-(trifluoromethyl)benzene. Purify by vacuum distillation or column chromatography.

-

Step 2 & 3: Grignard Reaction and Carboxylation

-

Rationale: The bromo-intermediate is converted into a highly nucleophilic Grignard reagent. This organometallic species readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), followed by acidic workup, to form the desired carboxylic acid. Absolute anhydrous conditions are critical to prevent the Grignard reagent from being quenched by water.

-

Procedure:

-

Under an inert argon atmosphere, place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a condenser and dropping funnel.

-

Add a small volume of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-2-fluoro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction should initiate spontaneously (slight warming and bubbling). If not, gentle heating may be required. Maintain a gentle reflux throughout the addition.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Validation Checkpoint: The formation of a cloudy, grey-brown solution indicates the successful generation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Carefully add crushed dry ice (solid CO₂, an excess of ~3-4 eq) in small portions to the vigorously stirred Grignard solution.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction by slowly adding 1M hydrochloric acid (HCl). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure this compound.

-

Applications in Drug Development and Research

The unique substitution pattern of this compound makes it a highly valuable intermediate. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Role as a Pharmaceutical Intermediate

Fluorinated phenylacetic acids are precursors to a wide range of pharmacologically active compounds.[5][6] The introduction of fluorine and CF₃ groups can enhance a drug candidate's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[7]

-

Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[1][5]

-

Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing potency.

This building block is particularly relevant for the synthesis of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which are used in treating type 2 diabetes, as well as for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) agents.[6][7]

Impact of Fluorine Substitution on Drug Properties

Caption: Influence of fluorination on key pharmaceutical properties.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are mandatory.

-

GHS Hazard Classification:

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its carefully arranged fluorine substituents provide chemists with a reliable building block to impart desirable properties into next-generation pharmaceuticals and advanced materials. The robust synthetic pathway and well-defined physicochemical profile detailed in this guide serve as a comprehensive resource for researchers aiming to leverage its full potential in their scientific endeavors.

References

- Title: 2-Fluoro-5-(trifluoromethyl)

- Title: 5-Fluoro-2-(Trifluoromethyl)

- Title: 2,4,5 Trifluro phenyl acetic acid Source: Hely Speciality Chemicals URL:[Link]

- Title: 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid Source: MySkinRecipes URL:[Link]

- Title: 2-Fluoro-4-(trifluoromethyl)

- Source: Google Patents (US8835679B2)

- Title: Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]

- Source: Google Patents (CN104418727A)

- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI (Molecules Journal) URL:[Link]

- Title: (PDF)

Sources

- 1. nbinno.com [nbinno.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 6. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid [myskinrecipes.com]

An In-depth Technical Guide to 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid, a key building block in modern medicinal chemistry. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenylacetic acid scaffold imparts unique electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details the synthesis, physicochemical and spectroscopic properties, and significant applications of this compound, with a focus on its role in facilitating the development of drug candidates with enhanced metabolic stability, binding affinity, and overall efficacy. Methodologies are presented with a focus on the underlying chemical principles to provide researchers with actionable insights for their work.

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, the 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid moiety combines the benefits of a fluorine substituent and a trifluoromethyl (CF3) group. The CF3 group often enhances metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable interactions with biological targets. The ortho-fluoro substituent can modulate the acidity of the carboxylic acid and influence the conformation of the molecule, potentially leading to improved target engagement. This guide will explore the synthesis and utility of this valuable synthon.

Synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic Acid

A practical and scalable synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid can be achieved through a two-step process commencing with the commercially available 2-fluoro-5-(trifluoromethyl)benzyl bromide. This method involves the formation of an intermediate nitrile followed by hydrolysis.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Caption: Synthetic route to the target compound.

Step 1: Synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetonitrile

This step involves a nucleophilic substitution reaction where the bromide of the starting material is displaced by a cyanide anion to form the corresponding phenylacetonitrile.

Experimental Protocol:

-

To a solution of 2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile.[1][2] Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred for its cleaner reaction profile.

Experimental Protocol:

-

To a solution of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile (1.0 eq) in ethanol or a mixture of water and a co-solvent, add an aqueous solution of sodium hydroxide (NaOH) (3-5 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent like hexane to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 220227-66-7 | [4] |

| Molecular Formula | C₉H₆F₄O₂ | [4] |

| Molecular Weight | 222.14 g/mol | [5] |

| Appearance | White to off-white solid | |

| XLogP3 | 2.4 | [5] |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methylene protons (CH₂) adjacent to the carbonyl group, expected to appear around 3.7-4.0 ppm.

-

A complex multiplet pattern for the three aromatic protons. The proton ortho to the fluorine will show coupling to fluorine, and all aromatic protons will exhibit coupling to each other.

-

A broad singlet for the carboxylic acid proton, typically appearing downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carboxylic acid carbonyl carbon will appear around 170-180 ppm.

-

The methylene carbon (CH₂) is expected in the region of 35-45 ppm.

-

The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon directly attached to the fluorine will show a large one-bond coupling constant, while other carbons will show smaller two- and three-bond couplings. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.

-

A sharp C=O stretching band for the carbonyl group around 1700-1730 cm⁻¹.

-

Strong C-F stretching bands for the Ar-F and CF₃ groups, typically in the 1000-1350 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 222.03.

-

Common fragmentation patterns would include the loss of the carboxylic acid group (-45 amu) and potentially the loss of the trifluoromethyl group (-69 amu).

-

Applications in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid makes it a highly valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluoro and trifluoromethyl groups can significantly enhance the pharmacological properties of the parent compound.

Role as a Pharmaceutical Intermediate

This compound serves as a versatile intermediate for introducing the 2-fluoro-5-(trifluoromethyl)phenylacetyl moiety into larger molecules. This is particularly relevant in the development of:

-

Anti-inflammatory agents: Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The fluorinated substituents can enhance potency and modulate the pharmacokinetic profile.

-

Anticancer and antibacterial agents: The lipophilicity and metabolic stability conferred by the fluorinated groups can improve cell membrane permeability and bioavailability, leading to more effective anticancer and antibacterial compounds.[1]

-

Central Nervous System (CNS) agents: Fluorine substitution is a common strategy in the design of CNS drugs to enhance blood-brain barrier penetration.

Caption: Key property enhancements and therapeutic areas.

Case Study: Inhibitors of Cryptosporidium

A notable application of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid is in the synthesis of novel inhibitors of the protozoan parasite Cryptosporidium, a significant cause of diarrheal disease. In one study, this building block was used to synthesize a series of aryl acetamide triazolopyridazines. The resulting compounds were evaluated for their efficacy against the parasite. While the specific compound bearing the 2-fluoro-5-trifluoromethyl substitution showed a decrease in potency compared to some other analogues, this work highlights the utility of this building block in generating diverse libraries of compounds for screening and structure-activity relationship (SAR) studies. This type of systematic exploration is crucial for identifying lead compounds in drug discovery programs.

Safety and Handling

2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.[5]

Conclusion

2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis from readily available starting materials, combined with the beneficial properties conferred by its dual fluorine-containing substituents, makes it a valuable tool in the design and synthesis of novel therapeutic agents. The insights provided in this guide regarding its synthesis, properties, and applications are intended to facilitate its effective use in the ongoing quest for new and improved medicines.

References

- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid.

- PubChem. (n.d.). 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid.

- Amazon Web Services. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylboronic acid.

- PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.

- PubChem. (n.d.). 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.

- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.

- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.

Sources

- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 2. 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a substituted aromatic carboxylic acid that has emerged as a valuable intermediate in the field of drug discovery and development. Its strategic importance lies in the unique combination of its substituents: a fluorine atom and a trifluoromethyl group on the phenyl ring. The presence of these fluorine-containing moieties profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] The trifluoromethyl (CF3) group, a strong electron-withdrawing group, can significantly alter the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1] Concurrently, the fluorine atom further modulates these electronic effects and can enhance binding interactions with biological targets. These attributes make the compound an attractive scaffold for designing novel therapeutic agents, particularly in areas requiring enhanced potency and favorable pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and analytical characterization for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are largely defined by its unique substitution pattern.

Structural Information

The molecular structure consists of a phenylacetic acid core, where the phenyl ring is substituted at position 2 with a fluorine atom and at position 5 with a trifluoromethyl group.

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below for quick reference. These values are critical for experimental design, including selecting appropriate solvent systems and predicting reactivity.

| Property | Value | Source |

| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | PubChem[3] |

| CAS Number | 220227-66-7 | PubChem[3] |

| Molecular Formula | C₉H₆F₄O₂ | PubChem[3] |

| Molecular Weight | 222.14 g/mol | PubChem[3] |

| Exact Mass | 222.03039208 Da | PubChem[3] |

| XLogP3 | 2.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application as a chemical intermediate.

Synthetic Pathways

While multiple specific synthetic routes exist within proprietary and patent literature, a general and illustrative approach involves the functionalization of a pre-substituted benzene ring. A plausible pathway can be conceptualized as a multi-step process, highlighting key organic chemistry transformations.

Caption: A generalized multi-step synthesis workflow for phenylacetic acids.

This conceptual pathway illustrates common transformations in organic synthesis. For instance, patent literature describes methods for preparing similar compounds like 2,4,5-trifluorophenylacetic acid starting from precursors such as 1,2,4,5-tetrafluorobenzene or 2,4,5-trifluoroacetic acid, involving steps like hydrolysis, decarboxylation, and halide conversions.[4][5][6]

Chemical Reactivity

The reactivity of this molecule is dominated by two main features: the carboxylic acid group and the substituted aromatic ring.

-

Carboxylic Acid Group: The -COOH moiety is the primary site for derivatization. It readily undergoes standard reactions such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amidation: Conversion to amides using amines, often activated by coupling agents (e.g., DCC, EDC).

-

Reduction: Reduction to the corresponding alcohol, 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol, using strong reducing agents like LiAlH₄.[1]

-

-

Aromatic Ring: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, this electronic profile can make the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the substituents.[7]

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the compound. Standard spectroscopic methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum would provide information on the aromatic protons and the methylene (-CH₂) protons. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene protons would appear as a singlet, though it could be split by the adjacent fluorine through space.

-

¹³C NMR: The carbon NMR would show distinct signals for each of the nine carbon atoms. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Fluorine NMR is crucial for this molecule. It would show two distinct signals: one for the single fluorine atom on the ring and another for the CF₃ group, providing direct evidence of the fluorine substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C-F stretching vibrations, which typically appear in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The exact mass measured should align with the calculated value of 222.03039208 Da.[3]

Experimental Protocols

The following section provides generalized, step-by-step protocols for the characterization of this compound. These are intended as a guide and may require optimization based on available instrumentation and specific sample purity.

Protocol 1: ¹H NMR Sample Preparation and Acquisition

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.75 mL

-

NMR tube (5 mm)

-

Pipettes and vial

Procedure:

-

Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.

-

Add approximately 0.75 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Agitate the vial gently until the solid is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

Place the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum using standard instrument parameters. A typical acquisition might involve 16-64 scans.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and identify the chemical shifts (ppm) and coupling constants (Hz).

Self-Validation: The resulting spectrum should show the expected number of protons with appropriate integrations and splitting patterns consistent with the proposed structure.

Protocol 2: Safety and Handling

Objective: To outline the necessary precautions for the safe handling and storage of the compound.

Trustworthiness: This protocol is based on standardized GHS classifications and safety data sheet (SDS) recommendations.[3][8][9]

Hazard Identification:

-

Causes skin irritation (H315).[3]

-

Causes serious eye irritation (H319).[3]

-

May cause respiratory irritation (H335).[3]

Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Personal Protective Equipment (PPE):

-

Safe Practices: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8][10]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Spill Response:

-

Clean up spills immediately, avoiding dust generation.[10]

-

Use dry clean-up procedures (sweep or vacuum).[10]

-

Place spilled material in a clean, dry, sealable, and labeled container for disposal.[10]

-

Wash the spill area thoroughly with water.[10]

Conclusion

This compound is a compound of significant interest due to the synergistic effects of its fluorine and trifluoromethyl substituents. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its characteristics, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and other advanced materials.

References

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2737589, this compound. PubChem.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2737594, 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. PubChem.

- 2,4,5 Trifluro phenyl acetic acid. (n.d.). Hely Speciality Chemicals.

- Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. CN104193633A. [Link]

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. (n.d.). MySkinRecipes.

- Process for the preparation of 2,4,5-trifluorophenylacetic acid. (2014).

- Preparation method of 2, 4,5-trifluoro phenylacetic acid. (2015).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid [myskinrecipes.com]

- 3. This compound | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014) | Yuan Qiliang | 5 Citations [scispace.com]

- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 7. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical role in the development of innovative therapeutics. This document is designed to be a practical resource, offering not just procedural information but also the scientific rationale behind the application of this versatile molecule.

Core Molecular Attributes and Physicochemical Profile

This compound, with a molecular weight of 222.14 g/mol , is a substituted phenylacetic acid derivative.[1] Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts a unique combination of electronic and steric properties that are highly advantageous in drug design.

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's acidity, lipophilicity, and metabolic stability.[2] This strategic fluorination can enhance a drug candidate's binding affinity to its target protein, improve its ability to cross cell membranes, and reduce its susceptibility to metabolic degradation, thereby prolonging its therapeutic effect.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | [1] |

| CAS Number | 220227-66-7 | [1] |

| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | [3] |

| XLogP3 | 2.4 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Appearance | White to off-white crystalline solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in polar organic solvents | Inferred from typical properties of similar compounds |

Strategic Synthesis of this compound

The synthesis of fluorinated phenylacetic acids is a critical process in the production of many pharmaceuticals. Several synthetic routes have been developed, often tailored to achieve high yields and purity suitable for industrial-scale production. A common approach involves the construction of the substituted phenyl ring followed by the introduction or modification of the acetic acid side chain.

Below is a generalized synthetic workflow, followed by a more detailed experimental protocol that represents a plausible and efficient route.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a multi-step synthesis adapted from established methods for preparing similar fluorinated phenylacetic acids. The rationale behind each step is to efficiently build the target molecule from readily available starting materials.

Step 1: Nitration of a Dichlorobenzene Precursor

The synthesis can commence with the nitration of m-dichlorobenzene. This electrophilic aromatic substitution introduces a nitro group, which can later be converted to other functional groups.

-

Procedure: To a solution of m-dichlorobenzene in sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, an intermediate dinitrated dichlorobenzene, is then isolated by pouring the reaction mixture onto ice and filtering the resulting precipitate.

Step 2: Fluorination via Nucleophilic Aromatic Substitution

The chloro substituents are then replaced with fluoro groups using a fluorinating agent.

-

Procedure: The dinitrated dichlorobenzene intermediate is dissolved in an aprotic polar solvent, and a fluorinating agent such as potassium fluoride is added, often in the presence of a phase-transfer catalyst. The mixture is heated to drive the nucleophilic aromatic substitution reaction. The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS). After completion, the fluorinated intermediate is isolated.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group, which is a versatile functional handle for subsequent transformations.

-

Procedure: The fluorinated intermediate is subjected to hydrogenation. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or other chemical reducing agents. The resulting aniline derivative is then purified.

Step 4: Diazotization and Further Functionalization

The amino group is converted to a diazonium salt, which can then be transformed into other functional groups.

-

Procedure: The aniline derivative is treated with a diazotizing agent, such as nitrosyl sulfuric acid, in an acidic medium. The resulting diazonium salt is then subjected to a reaction to introduce the final trifluoromethyl group, if not already present, or to set the stage for the introduction of the acetic acid side chain.

Step 5: Introduction of the Acetic Acid Moiety and Final Product Formation

The final step involves the introduction of the acetic acid side chain. This can be achieved through various methods, such as a substitution reaction with a suitable two-carbon synthon followed by hydrolysis.

-

Procedure: The functionalized phenyl intermediate is reacted with a reagent like diethyl malonate in the presence of a base. The resulting diester is then hydrolyzed and decarboxylated to yield this compound. The final product is purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns and chemical shifts provide information about the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the phenyl ring, the carboxylic acid group, the methylene group, and the trifluoromethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing signals for the fluorine atom on the ring and the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy and other diseases.[2] The unique electronic properties of the fluorinated phenyl ring allow for specific and potent interactions with the target proteins.

Role in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Phenylacetic acid derivatives are often used as scaffolds for the design of kinase inhibitors that can compete with ATP for binding to the enzyme's active site.

The 2-fluoro-5-(trifluoromethyl)phenyl moiety can be incorporated into a larger molecule to enhance its binding affinity and selectivity for a specific kinase. The trifluoromethyl group can engage in favorable interactions within the hydrophobic pocket of the kinase active site, while the fluorine atom can modulate the electronic properties of the aromatic ring to fine-tune its interactions with the protein.

Caption: Simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.

Case Study: A Hypothetical Kinase Inhibitor